2-(Aminomethyl)-2-methylpent-4-yn-1-ol
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Overview
Description
2-(Aminomethyl)-2-methylpent-4-yn-1-ol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of propargyl alcohol and contains an amino group, making it a versatile molecule for use in various chemical reactions.
Scientific Research Applications
Heterocyclization in Chemical Synthesis
The compound 2-(aminomethyl)-2-methylpent-4-yn-1-ol has been studied in the context of heterocyclic chemistry. For instance, in the aminomethylation of similar vinylacetylenic compounds, researchers found that these compounds can be transformed into α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans, indicating potential for the synthesis of complex organic structures (Mavrov & Simirskaya, 2001).
Catalysis and Chemical Reactions
In the field of catalysis, studies have explored the reactions of structurally similar compounds under various conditions. For example, the analysis of the carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts, although not directly involving this compound, provides insights into the chemical behavior of related compounds under different catalytic conditions (Finashina et al., 2016).
Enyne Diels-Alder Reaction
The compound has relevance in the enyne Diels-Alder reaction, a significant process in organic chemistry. Research involving similar compounds, such as 4-methylpent-4-en-2-yn-1-ols, has led to the development of tricyclic dioxadienones, which are crucial in the synthesis of certain organic structures. This area of research highlights the potential of this compound in the synthesis of complex organic molecules (Hoffmann et al., 1993).
Chemoenzymatic Procedures
Studies have also explored the action of enzymes on compounds structurally related to this compound, leading to the production of stereochemically pure compounds. This research is significant for understanding how this compound and its derivatives could be used in chemoenzymatic synthesis and the production of specific isomers (Bakke et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that aminomethyl groups often feature in tertiary amines and are usually obtained by alkylation . They are known to interact with various biological targets, influencing their function.
Mode of Action
Aminomethyl groups are known to interact with their targets through various mechanisms, often involving the formation of bonds with other molecules . The specific changes resulting from these interactions would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with aminomethyl groups can potentially influence a variety of biochemical processes, given their reactivity and ability to form bonds with other molecules .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by its physicochemical properties, including its size, charge, lipophilicity, and the presence of functional groups such as the aminomethyl group .
Result of Action
The presence of the aminomethyl group suggests that it could potentially interact with various biological targets, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the biological system where the compound is active .
properties
IUPAC Name |
2-(aminomethyl)-2-methylpent-4-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSVKEWHEDOZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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